Cas no 935-14-8 (1,4-Diethynylbenzene)

1,4-Diethynylbenzene structure
1,4-Diethynylbenzene structure
1,4-Diethynylbenzene
935-14-8
C10H6
126.15464258194
MFCD00078375
40331
120463

1,4-Diethynylbenzene Properties

Names and Identifiers

    • 1,4-Diethynylbenzene
    • p-Diethynylbenzene
    • 1,4-diacetylenebenzene
    • 1,4-Diethynyl-benzene
    • 1,4-phenylene-diacetylene
    • Benzene,1,4-diethynyl
    • Benzene,p-diethynyl-(7CI,8CI)
    • Diethynylbenzene
    • para-diethynylbenzene
    • Benzene, 1,4-diethynyl-
    • Benzene, diethynyl-
    • Benzene,1,4-diethynyl-
    • Benzene, p-diethynyl- (7CI,8CI)
    • MVLGANVFCMOJHR-UHFFFAOYSA-N
    • C10H6
    • 1,4-Diethynylbenzene #
    • 1,4-Bis(ethynyl)benzene
    • AMBZ0326
    • HMS1679K02
    • STR09668
    • SBB06
    • 1,4-二乙炔苯
    • 1,4-Diethynylbenzene (ACI)
    • Benzene, p-diethynyl- (7CI, 8CI)
    • 1,4-Diacetylenylbenzene
    • 1,4-Diethynylbenzene,97%
    • p-Diethynylbenzene;Benzene, 1,4-diethynyl-
    • YSZC102
    • doi:10.14272/MVLGANVFCMOJHR-UHFFFAOYSA-N.1
    • A19334
    • MFCD00078375
    • InChI=1/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8
    • 30700-96-0
    • doi:10.14272/MVLGANVFCMOJHR-UHFFFAOYSA-N
    • BRN 2038365
    • Benzene, p-diethynyl-
    • DTXSID40918397
    • AKOS000672612
    • CHEMBL224048
    • DB-008029
    • 1,4-Diethynylbenzene, 96%
    • 10.14272/MVLGANVFCMOJHR-UHFFFAOYSA-N.1
    • D2151
    • BCP32320
    • SY039661
    • CS-W016563
    • 1,4-Diethynylbenzene, 97%
    • 10.14272/MVLGANVFCMOJHR-UHFFFAOYSA-N
    • F19210
    • 4-05-00-01805 (Beilstein Handbook Reference)
    • 26713-43-9
    • 935-14-8
    • 10.14272/MVLGANVFCMOJHR-UHFFFAOYSA-N.2
    • doi:10.14272/MVLGANVFCMOJHR-UHFFFAOYSA-N.2
    • EN300-1850842
    • +Expand
    • MFCD00078375
    • MVLGANVFCMOJHR-UHFFFAOYSA-N
    • 1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
    • C#CC1C=CC(C#C)=CC=1
    • 2038365

Computed Properties

  • 126.04695g/mol
  • 0
  • 2.4
  • 0
  • 0
  • 2
  • 126.04695g/mol
  • 126.04695g/mol
  • 0Ų
  • 10
  • 163
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.64920
  • 0.00000
  • 92.0 to 97.0 deg-C
  • Not determined
  • Not determined
  • Sensitive to light and air
  • 1.0000

1,4-Diethynylbenzene Security Information

  • GHS07 GHS07
  • CZ5643000
  • 3
  • S37/39
  • R43; R52/53
  • Xi Xi
  • 1325
  • H317,H319
  • P280,P305+P351+P338
  • 2-8°C
  • 43-52/53
  • Warning
  • 4.1

1,4-Diethynylbenzene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,4-Diethynylbenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB43188-250mg
1,4-Diethynylbenzene
935-14-8 98%
250mg
$5.00 2024-07-18
Aaron
AR0033C0-250mg
1,4-Diethynylbenzene
935-14-8 95%
250mg
$5.00 2024-07-18
abcr
AB141724-1 g
1,4-Diethynylbenzene, 95%; .
935-14-8 95%
1 g
€81.10 2023-07-20
Alichem
A019087526-5g
1,4-Diethynylbenzene
935-14-8 97%
5g
$291.90 2023-08-31
Ambeed
A349474-250mg
p-Diethynylbenzene
935-14-8 98%
250mg
$6.0 2024-05-30
Apollo Scientific
OR13101-1g
1,4-Diethynylbenzene
935-14-8 97%
1g
£28.00 2024-08-03
Enamine
EN300-1850842-0.05g
1,4-diethynylbenzene
935-14-8
0.05g
$83.0 2023-09-19
eNovation Chemicals LLC
D914465-5g
p-Diethynylbenzene
935-14-8 95%
5g
$155 2022-09-05
Fluorochem
009135-250mg
p-Diethynylbenzene
935-14-8 98%
250mg
£18.00 2022-03-01
Key Organics Ltd
STR09668-1MG
1,4-Diethynylbenzene
935-14-8 >95%
1mg
£37.00 2023-09-09

1,4-Diethynylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  3 h, rt
Reference
Synthesis of highly pure poly(aryleneethnylene)s using palladium supported on calcium carbonate as an eco-friendly heterogeneous catalyst
Thavornsin, Nopparat; Chamrasboon, Pitchaporn; Kiatmongkolkul, Pongsathorn; Sakthanasait, Ryo; Sukwattanasinitt, Mongkol ; et al, Journal of Polymer Science, 2019, 57(14), 1556-1563

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water ;  rt
Reference
Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones
Schmidt, Bernd; Riemer, Martin; Schilde, Uwe, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane
Reference
Synthesis and biological evaluation of new bis-indolone-N-oxides
Najahi, Ennaji; Valentin, Alexis; Tene, Nathan; Treilhou, Michel; Nepveu, Francoise, Bioorganic Chemistry, 2013, 48, 16-21

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt; 1 h, rt
Reference
From Molecular to Macroscopic Engineering: Shaping Hydrogen-Bonded Organic Nanomaterials
Yoosaf, K.; Llanes-Pallas, Anna; Marangoni, Tomas; Belbakra, Abdelhalim; Marega, Riccardo; et al, Chemistry - A European Journal, 2011, 17(11), 3262-3273

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
1.2 Reagents: Water
Reference
Effects of metal coating on self-assembled monolayers on gold. 2. Copper on an oligo(phenylene-ethynylene) monolayer
Colavita, Paula E.; Miney, Paul G.; Taylor, Lindsay; Priore, Ryan; Pearson, Darren L.; et al, Langmuir, 2005, 21(26), 12268-12277

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate
Reference
Narcissistic versus Social Self-Sorting of Oligophenyleneethynylene Derivatives: From Isodesmic Self-Assembly to Cooperative Co-Assembly
Mayoral, Maria Jose; Rest, Christina; Schellheimer, Jennifer; Stepanenko, Vladimir; Fernandez, Gustavo, Chemistry - A European Journal, 2012, 18(49), 15607-15611

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Reagents: Water ;  0 °C
Reference
Photodecomposition of Peroxides Containing a 1,4-Bis(phenylethynyl)benzene Chromophore
Polyansky, Dmitry E.; Danilov, Evgeny O.; Voskresensky, Sergey V.; Rodgers, Michael A. J.; Neckers, Douglas C., Journal of Physical Chemistry A, 2006, 110(15), 4969-4978

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Reagents: Water ;  0 °C
Reference
Delocalization of Free Electron Density through Phenylene-Ethynylene: Structural Changes Studied by Time-Resolved Infrared Spectroscopy
Polyansky, Dmitry E.; Danilov, Evgeny O.; Voskresensky, Sergey V.; Rodgers, Michael A. J.; Neckers, Douglas C., Journal of the American Chemical Society, 2005, 127(39), 13452-13453

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  3 h, reflux
Reference
Conjugated poly(aryleneethynylenesiloles) and their application in detecting explosives
Shu, Weifu; Guan, Changwei; Guo, Wenhao; Wang, Chengyun; Shen, Yongjia, Journal of Materials Chemistry, 2012, 22(7), 3075-3081

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Reference
Convenient synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids using a K2CO3/DMSO system
Cheng, Xuezhi; Jia, Jun; Kuang, Chunxiang, Chinese Journal of Chemistry, 2011, 29(11), 2350-2354

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Reference
Method for synthesizing arylacetylene from 3-aryl-2,3-dibromopropionic acid
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
Reference
Synthesis of some acetylene-tethered chiral and achiral dialdehydes
Suresh, Paulsamy; Srimurugan, Sankareswaran; Babu, Balaji; Pati, Hari N., Acta Chimica Slovenica, 2008, 55(2), 453-457

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Methanol ;  6 h, rt
Reference
Sulfophenylated Terphenylene Copolymer Membranes and Ionomers
Skalski, Thomas J. G.; Adamski, Michael ; Britton, Benjamin ; Schibli, Eric M.; Peckham, Timothy J.; et al, ChemSusChem, 2018, 11(23), 4033-4043

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  0 °C
Reference
Arrays of Molecular Rotors with Triptycene Stoppers: Surface Inclusion in Hexagonal Tris(o-phenylenedioxy)cyclotriphosphazene
Kaleta, Jiri; Dron, Paul I.; Zhao, Ke; Shen, Yongqiang; Cisarova, Ivana; et al, Journal of Organic Chemistry, 2015, 80(12), 6173-6192

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, 25 °C
Reference
2D Arrays of Organic Qubit Candidates Embedded into a Pillared-Paddlewheel Metal-Organic Framework
Jellen, Marcus J.; Ayodele, Mayokun J.; Cantu, Annabelle; Forbes, Malcolm D. E. ; Garcia-Garibay, Miguel A., Journal of the American Chemical Society, 2020, 142(43), 18513-18521

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Hexane ,  Water ;  5 h, rt
1.2 Reagents: Water ;  rt
Reference
Synthesis of new bis[1-(thiophenyl)propynones] as potential organic dyes for colorless luminescent solar concentrators (LSCs)
Albano, Gianluigi; Colli, Tony; Nucci, Luigi; Charaf, Rima; Biver, Tarita; et al, Dyes and Pigments, 2020, 174,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  12 h, rt
Reference
Study on synthesis, characterization, and nonvolatile memory behavior of ferrocene-containing metallopolymers
Cheng, Xiaozhe; Md, Asaduzzaman; Lian, Hong; Zhong, Zheng; Guo, Hongen; et al, Journal of Organometallic Chemistry, 2019, 892, 34-40

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Sodium hydroxide Solvents: Methanol ;  2 h, 50 °C
Reference
Method for synthesis of terminal alkyne
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Reference
Method for synthesis of terminal alkyne with 1,1-dibromovinyl compound
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Reference
Cs2CO3-mediated synthesis of terminal alkynes from 1,1-dibromo-1-alkenes
Zhao, Ming; Kuang, Chunxiang; Yang, Qing; Cheng, Xuezhi, Tetrahedron Letters, 2011, 52(9), 992-994

1,4-Diethynylbenzene Raw materials

1,4-Diethynylbenzene Preparation Products

1,4-Diethynylbenzene Suppliers

Hubei Baidu Chemistry Co.,Ltd.
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(CAS:935-14-8)
PENG XING
18871490324
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Hubei Wande Chemical Co.,Ltd.
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(CAS:935-14-8)
CHEN DAN DAN
15827180502
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J&K Scientific
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(CAS:935-14-8)
ZHAI XIAN SHENG
18210857532
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:935-14-8)
A LA DING
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Shanghai Acmec Biochemical Co.,Ltd
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JI ZHI SHI JI
18117592386
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:935-14-8)
TANG SI LEI
15026964105
2881489226@qq.com

1,4-Diethynylbenzene Related Literature

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